(2-methyl-2,3-dihydro-1H-indol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone
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Overview
Description
(2-methyl-2,3-dihydro-1H-indol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone is a complex organic compound that features both indole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-2,3-dihydro-1H-indol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the indole and pyrazole intermediates, followed by their coupling through a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors like cost, scalability, and environmental impact. Advanced techniques such as microwave-assisted synthesis or catalytic processes may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-2,3-dihydro-1H-indol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions can convert nitro groups to amines, altering the compound’s properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, enabling the creation of analogs with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of analogs with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2-methyl-2,3-dihydro-1H-indol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding. Its structural features make it a candidate for investigating biological mechanisms at the molecular level.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-methyl-2,3-dihydro-1H-indol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole-pyrazole derivatives, such as:
- (2-methyl-2,3-dihydro-1H-indol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)methanol
- (2-methyl-2,3-dihydro-1H-indol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone
Uniqueness
What sets (2-methyl-2,3-dihydro-1H-indol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone apart is its specific combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C14H14N4O3 |
---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(1-methyl-4-nitropyrazol-3-yl)methanone |
InChI |
InChI=1S/C14H14N4O3/c1-9-7-10-5-3-4-6-11(10)17(9)14(19)13-12(18(20)21)8-16(2)15-13/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
LLBLXMZRQHNNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NN(C=C3[N+](=O)[O-])C |
Origin of Product |
United States |
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